Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-
Overview
Description
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with bromine, fluorine, and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Fluorination: The fluorine atom is introduced at the 1-position using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Butenylation: The butenyl group is introduced via a nucleophilic substitution reaction, where a suitable butenyl halide (e.g., 3-buten-1-yl bromide) reacts with the benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The butenyl group may also play a role in modulating the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-bromo-1-fluoro-: Lacks the butenyl group, resulting in different chemical and biological properties.
Benzene, 4-bromo-2-(3-buten-1-yloxy)-:
Benzene, 4-fluoro-2-(3-buten-1-yloxy)-: Lacks the bromine atom, leading to variations in its chemical behavior.
Uniqueness
Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is unique due to the combination of bromine, fluorine, and butenyl substituents on the benzene ring
Properties
IUPAC Name |
4-bromo-2-but-3-enoxy-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h2,4-5,7H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBPCWRKHDCMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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